molecular formula C11H12F2N4 B6982155 N-[(3,4-difluorophenyl)methyl]-5-ethyl-1H-1,2,4-triazol-3-amine

N-[(3,4-difluorophenyl)methyl]-5-ethyl-1H-1,2,4-triazol-3-amine

Cat. No.: B6982155
M. Wt: 238.24 g/mol
InChI Key: VQZPWSAPPDSULU-UHFFFAOYSA-N
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Description

N-[(3,4-difluorophenyl)methyl]-5-ethyl-1H-1,2,4-triazol-3-amine is a chemical compound characterized by its unique structure, which includes a triazole ring and a difluorophenyl group

Properties

IUPAC Name

N-[(3,4-difluorophenyl)methyl]-5-ethyl-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N4/c1-2-10-15-11(17-16-10)14-6-7-3-4-8(12)9(13)5-7/h3-5H,2,6H2,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZPWSAPPDSULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)NCC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3,4-difluorophenyl)methyl]-5-ethyl-1H-1,2,4-triazol-3-amine typically involves multiple steps, starting with the preparation of the difluorophenyl group. One common method is the reaction of 3,4-difluorobenzaldehyde with ethyl hydrazinecarbodithioate to form the triazole ring. The reaction conditions usually require heating under reflux in the presence of a suitable solvent, such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: N-[(3,4-difluorophenyl)methyl]-5-ethyl-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives of the triazole ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: N-[(3,4-difluorophenyl)methyl]-5-ethyl-1H-1,2,4-triazol-3-amine has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory and antiviral agent. Its interaction with specific molecular targets suggests it could be developed into therapeutic drugs for various diseases.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism by which N-[(3,4-difluorophenyl)methyl]-5-ethyl-1H-1,2,4-triazol-3-amine exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways vary depending on the application, but common targets include enzymes involved in inflammatory responses and viral replication.

Comparison with Similar Compounds

  • N-[(3,4-dichlorophenyl)methyl]-5-ethyl-1H-1,2,4-triazol-3-amine

  • N-[(3,4-dibromophenyl)methyl]-5-ethyl-1H-1,2,4-triazol-3-amine

  • N-[(3,4-dimethylphenyl)methyl]-5-ethyl-1H-1,2,4-triazol-3-amine

Uniqueness: N-[(3,4-difluorophenyl)methyl]-5-ethyl-1H-1,2,4-triazol-3-amine stands out due to the presence of the difluorophenyl group, which imparts unique chemical and biological properties compared to its chloro, bromo, and methyl analogs. The fluorine atoms enhance the compound's stability and reactivity, making it more effective in certain applications.

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